

# Application Note: Quantification of 6PPD-Quinone in Surface Water by LC-MS/MS

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## Compound of Interest

Compound Name: 6PPD

Cat. No.: B011459

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## Abstract

This application note details a robust and sensitive method for the quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (**6PPD-quinone**) in surface water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **6PPD-quinone**, a transformation product of the tire antioxidant **6PPD**, has been identified as a potent toxicant to certain aquatic species, necessitating reliable monitoring methods.<sup>[1][2][3][4][5]</sup> This document provides protocols for two common sample preparation techniques: direct injection and solid-phase extraction (SPE), followed by LC-MS/MS analysis. The method is suitable for researchers, scientists, and environmental monitoring professionals.

## Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (**6PPD**) is a widely used antioxidant in automobile tires to prevent degradation from ozone and mechanical stress.<sup>[6]</sup> Through reaction with atmospheric ozone, **6PPD** is transformed into **6PPD-quinone**.<sup>[5][7]</sup> This degradation product is washed into waterways through stormwater runoff and has been linked to acute mortality in coho salmon.<sup>[1][5][8]</sup> The high toxicity of **6PPD-quinone** at environmentally relevant concentrations underscores the need for sensitive and accurate analytical methods for its detection in surface waters.<sup>[2][3][4]</sup> This application note presents a validated LC-MS/MS method for the quantification of **6PPD-quinone** to support environmental monitoring and toxicological studies.

## Experimental Protocols

### Sample Collection and Handling

- Collection: Collect water samples in amber glass bottles to minimize photodegradation.[7]
- Storage: Upon collection, cool samples to  $\leq 10^{\circ}\text{C}$  and store at  $4^{\circ}\text{C}$  in the dark.[7] A holding time of 14 days from sampling to extraction is recommended based on the draft United States Environmental Protection Agency (US EPA) Method 1634.[7]
- Internal Standard Spiking: Prior to sample preparation, spike all samples, calibration standards, and quality controls with an isotopic internal standard (e.g., D5-**6PPD**-quinone or  $^{13}\text{C}_6$ -**6PPD**-quinone) to a known concentration (e.g., 5 ng/mL).[1][9] This corrects for matrix effects and variations in sample processing.[7]

### Sample Preparation

Two primary methods for sample preparation are presented, offering flexibility based on the required sensitivity and sample matrix complexity.

This method is suitable for cleaner water matrices and offers a fast turnaround time.[1][2]

- Filtration/Centrifugation: To remove particulate matter, either centrifuge an aliquot of the water sample (e.g., 5 minutes at 13,000 rpm) or filter it through a  $0.22\ \mu\text{m}$  syringe filter.[1]
- Transfer: Transfer 1 mL of the supernatant or filtrate into an autosampler vial.[1]
- Analysis: The sample is now ready for LC-MS/MS analysis.

This method is recommended for achieving lower detection limits and for complex matrices that may cause significant ion suppression.[3][4][10]

- Cartridge Conditioning: Pre-wash a mixed-mode solid-phase extraction cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol and then equilibrate with 5 mL of water.[4]
- Sample Loading: Load 10 mL of the water sample onto the SPE cartridge.[4]
- Washing: Wash the cartridge with 2 mL of water to remove unretained interferences.[4]

- Drying: Dry the cartridge under vacuum for approximately 15 minutes.[4]
- Elution: Elute the **6PPD**-quinone from the cartridge with methanol (e.g., 4 x 0.4 mL).[4]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[4] Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase, such as acetonitrile or an acetonitrile/water mixture.[4]
- Analysis: The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

- Liquid Chromatography (LC) System: An Agilent 1290 Infinity II LC or equivalent.[1]
- Mass Spectrometer (MS) System: An Agilent 6470 Triple Quadrupole LC/MS, SCIEX QTRAP 4500, or equivalent.[1][9]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][9]

Table 1: Liquid Chromatography Parameters

Parameter	Value
Analytical Column	Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 $\mu$ m[1]
Mobile Phase A	Water with 1 mM ammonium fluoride or 0.1% formic acid[1][11][12]
Mobile Phase B	Acetonitrile or Methanol[1][11][12]
Gradient	Optimized for separation from matrix interferences (e.g., starting at 70% A, ramping to 100% B)[12]
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 $^{\circ}$ C

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (V)
6PPD-quinone	299.1[9]	215.1[9]	241.1[9]	Optimized for instrument
D5-6PPD-quinone (ISTD)	304.2[13]	220.1[13]	-	Optimized for instrument

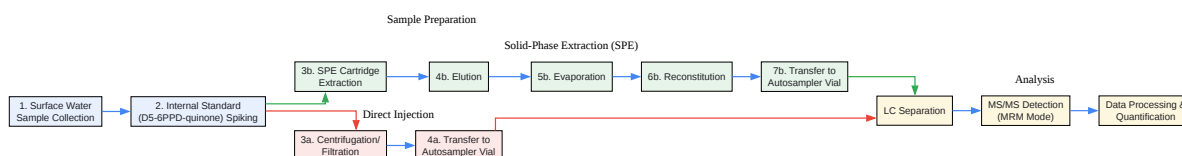
## Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS method.

Table 3: Method Performance Data

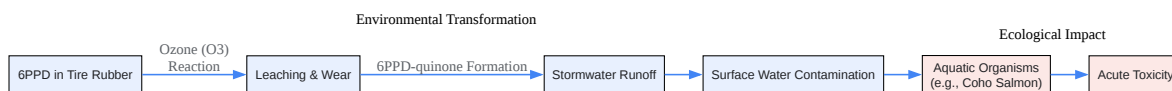
Parameter	Direct Injection	Solid-Phase Extraction (SPE)
Linear Range	0.01 - 100 ng/mL[2]	0.025 - 50 µg/L[13]
Coefficient of Determination (r <sup>2</sup> )	> 0.999[1][2]	> 0.995[13]
Limit of Quantification (LOQ)	0.005 - 1.74 ng/L[3][9]	0.03 ng/L[3]
Accuracy (% Recovery)	83 - 113.5%[1][2]	78 - 91%[4]
Precision (% RSD)	1 - 3%[1]	< 15%

## Visualizations



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Caption: Experimental workflow for **6PPD**-quinone analysis.



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Caption: Formation and impact of **6PPD**-quinone.

## Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **6PPD**-quinone in surface water. The availability of both direct injection and SPE protocols allows for methodological flexibility depending on the specific requirements of the analysis, such as sample throughput, required detection limits, and matrix complexity. This application note serves as a comprehensive guide for laboratories aiming to monitor this emerging environmental contaminant. Recently, the U.S. EPA has released a draft method (EPA Method 1634) for the determination of **6PPD**-quinone in aqueous matrices, which further emphasizes the importance of standardized analytical procedures for this compound.<sup>[5][8][10][14]</sup>

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